molecular formula C20H15Cl B13957717 1-Chloro-2-(2,2-diphenylethenyl)benzene CAS No. 20333-62-4

1-Chloro-2-(2,2-diphenylethenyl)benzene

Cat. No.: B13957717
CAS No.: 20333-62-4
M. Wt: 290.8 g/mol
InChI Key: YZDVFBGTWSQJAO-UHFFFAOYSA-N
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Description

1-Chloro-2-(2,2-diphenylethenyl)benzene is an organic compound with the molecular formula C20H15Cl It is characterized by a benzene ring substituted with a chlorine atom and a 2,2-diphenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2,2-diphenylethenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with diphenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2,2-diphenylethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(2,2-diphenylethenyl)phenol.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions, reaction in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide, reaction in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride, reaction in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: 2-(2,2-diphenylethenyl)phenol.

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alkane.

Scientific Research Applications

1-Chloro-2-(2,2-diphenylethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2,2-diphenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-2-(2,2-diphenylethenyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-2-(2,2-diphenylethenyl)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    2-(2,2-Diphenylethenyl)phenol:

    2-(2,2-Diphenylethenyl)benzoic acid: An oxidized form with carboxylic acid functionality, used in different chemical and biological contexts.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

20333-62-4

Molecular Formula

C20H15Cl

Molecular Weight

290.8 g/mol

IUPAC Name

1-chloro-2-(2,2-diphenylethenyl)benzene

InChI

InChI=1S/C20H15Cl/c21-20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H

InChI Key

YZDVFBGTWSQJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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